A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene (CAS No. 51958-28-2), a naphthalene derivative of significant interest in synthetic organic chemistry and drug discovery. Due to a notable absence of comprehensive experimental data for this specific compound in publicly accessible literature, this guide employs a comparative analysis with the well-characterized analogue, 1-(Chloromethyl)naphthalene. By leveraging structure-property relationships, we present predicted properties for the target compound alongside established data for its structural analogue. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of known and predicted characteristics but also detailed, field-proven experimental protocols for the determination of key physicochemical parameters. These protocols are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for laboratory investigation.
Introduction and Molecular Structure Analysis
1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene is a bifunctional naphthalene derivative. Its structure, featuring a reactive chloromethyl group and an isopropoxy substituent on the naphthalene core, makes it a versatile intermediate for the synthesis of more complex molecules. The chloromethyl group serves as a reactive handle for nucleophilic substitution, while the isopropoxy group can influence the molecule's lipophilicity, solubility, and metabolic stability, properties of critical importance in medicinal chemistry.
The structural similarity to 1-(Chloromethyl)naphthalene provides a valuable starting point for predicting the physicochemical behavior of the title compound. The addition of the isopropoxy group is expected to increase the molecular weight and steric bulk, which will, in turn, influence properties such as melting point, boiling point, and solubility.
Core Physicochemical Properties
A thorough literature search reveals limited experimentally determined physicochemical data for 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene. However, we can predict its properties based on the known values for 1-(Chloromethyl)naphthalene and an understanding of the impact of the isopropoxy substituent.
| Property | 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene (Predicted) | 1-(Chloromethyl)naphthalene (Experimental) | Justification for Prediction |
| CAS Number | 51958-28-2[1] | 86-52-2 | - |
| Molecular Formula | C₁₄H₁₅ClO | C₁₁H₉Cl | - |
| Molecular Weight | 234.72 g/mol | 176.64 g/mol [2] | - |
| Appearance | Predicted to be a low-melting solid or a viscous liquid. | Solid | The addition of the flexible isopropoxy group may lower the melting point compared to the parent compound. |
| Melting Point | Predicted to be in a similar or slightly lower range than 1-(Chloromethyl)naphthalene. | 32 °C | Increased molecular weight and size can lead to stronger intermolecular forces, but the asymmetry introduced by the isopropoxy group may disrupt crystal packing, potentially lowering the melting point. |
| Boiling Point | Predicted to be significantly higher than 1-(Chloromethyl)naphthalene. | 167-169 °C at 25 mmHg | The substantial increase in molecular weight will lead to stronger van der Waals forces, requiring more energy for vaporization. |
| Solubility | Predicted to have good solubility in non-polar and moderately polar organic solvents. | Soluble in ether and benzene[3][4] | The large non-polar naphthalene core will dominate solubility, favoring dissolution in non-polar solvents. The ether linkage in the isopropoxy group may slightly enhance solubility in moderately polar aprotic solvents. |
Hazard and Safety Information
Based on available data, 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene is classified with several hazards.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
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Acute Toxicity (Oral, Dermal, Inhalation): Warning[1]
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Skin Irritation: Warning[1]
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Serious Eye Damage: Danger[1]
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Specific Target Organ Toxicity (Single Exposure): Warning[1]
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene. These protocols are designed to ensure accuracy and reproducibility.
Determination of Melting Point
The melting point is a fundamental property for the characterization and purity assessment of a solid organic compound. A sharp melting range typically indicates a high degree of purity.[5][6]
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of the crystalline solid is finely powdered.
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Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end. A sample height of 2-3 mm is ideal.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
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Heating and Observation:
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The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
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The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting.
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The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
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Reporting: The melting point is reported as a range from the onset to the completion of melting.
Diagram: Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of an organic solid.
Determination of Boiling Point
For liquid compounds, the boiling point is a key characteristic property. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]
Methodology: Micro Boiling Point Determination
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Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.
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Capillary Inversion: A melting point capillary tube is sealed at one end. The open end is placed into the liquid in the test tube, with the sealed end remaining above the liquid surface.
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Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).
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Heating and Observation:
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The heating bath is heated gently.
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As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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The heating is discontinued when a steady stream of bubbles is observed.
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The liquid will begin to cool, and the rate of bubbling will slow down.
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The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
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Reporting: The boiling point is recorded at the specific atmospheric pressure, as it is pressure-dependent.
Diagram: Workflow for Micro Boiling Point Determination
Caption: A generalized workflow for determining the micro boiling point of a liquid.
Determination of Solubility
Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and application in chemical reactions. The principle of "like dissolves like" is a guiding concept.[9]
Methodology: Qualitative Solubility Testing
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Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).
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Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of small test tubes.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
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Observation: The tubes are agitated and observed for dissolution. Solubility can be categorized as:
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Soluble: The entire solid dissolves.
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Partially Soluble: Some, but not all, of the solid dissolves.
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Insoluble: No apparent dissolution.
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-
Reporting: The solubility is reported qualitatively for each solvent at a specific temperature.
For quantitative solubility determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
Chromatographic and Spectroscopic Characterization
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound and for quantitative analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the structure of the compound. It is also a powerful tool for purity analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the substituents on the naphthalene ring.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the C-Cl bond of the chloromethyl group and the C-O-C ether linkage of the isopropoxy group.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene. While experimental data for this specific molecule is scarce, a robust predictive framework based on the well-characterized analogue, 1-(Chloromethyl)naphthalene, has been established. The detailed experimental protocols included herein offer a practical guide for researchers to determine the key physicochemical properties of this and other novel naphthalene derivatives. The combination of predictive analysis and standardized experimental methodologies provides a solid foundation for the further investigation and application of this versatile chemical intermediate in the fields of chemical synthesis and drug development.
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